molecular formula C8H18O5 B12426461 Tetraethylene glycol-d8

Tetraethylene glycol-d8

Cat. No.: B12426461
M. Wt: 202.27 g/mol
InChI Key: UWHCKJMYHZGTIT-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraethylene glycol-d8 (C₈H₁₀D₈O₅; MW: 202.27) is a deuterated derivative of tetraethylene glycol (TEG), where eight hydrogen atoms are replaced with deuterium. This isotopic substitution enhances its utility in specialized applications such as nuclear magnetic resonance (NMR) spectroscopy, pharmacokinetic studies, and the design of multifunctional gold nanoparticles (AuNPs) for prostate cancer-specific drug delivery and imaging . Unlike non-deuterated TEG, its solubility data remain unspecified, but its higher molecular weight and isotopic labeling make it ideal for tracing molecular interactions in biological systems .

Properties

Molecular Formula

C8H18O5

Molecular Weight

202.27 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-[2-[2-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2/i1D2,2D2,3D2,4D2

InChI Key

UWHCKJMYHZGTIT-SVYQBANQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCCOCCOC([2H])([2H])C([2H])([2H])O)O

Canonical SMILES

C(COCCOCCOCCO)O

Origin of Product

United States

Preparation Methods

Partial Oligomerization of Ethylene Glycol-d4

Ethylene glycol-d4 ($$C2D4O_2$$) serves as the foundational building block for oligomerization. The process involves acid- or base-catalyzed condensation, where sequential etherification extends the glycol chain.

Procedure :

  • Oligomerization : Ethylene glycol-d4 is heated under reflux with a catalytic amount of sulfuric acid (0.5–1.0 mol%) at 120–140°C for 24–48 hours.
  • Termination : The reaction is quenched with sodium bicarbonate to neutralize the catalyst.
  • Fractional Distillation : The crude mixture undergoes vacuum distillation to isolate tetraethylene glycol-d8 (boiling range: 180–200°C at 1 mmHg).

Key Considerations :

  • Deuterium Retention : Side reactions such as dehydration must be minimized to prevent hydrogen-deuterium exchange.
  • Yield Optimization : Higher catalyst concentrations accelerate oligomerization but risk over-elongation to penta- or hexaethylene glycols.

Reduction of Deuterated Esters with Lithium Aluminum Deuteride (LiAlD4)

This method converts ester precursors into deuterated glycols via hydride reduction, ensuring high isotopic incorporation.

Procedure :

  • Ester Synthesis : Diglycolic acid is esterified with deuterated methanol ($$CD3OD$$) to form dimethyl diglycolate-d4 ($$C6D4O4$$).
  • Reduction : The ester is treated with LiAlD4 in anhydrous tetrahydrofuran (THF) under nitrogen at 0°C, followed by reflux for 12 hours.
  • Workup : The reaction is quenched with ice-cold DCl, filtered, and purified via silica gel chromatography.

Reaction Equation :
$$
\text{Dimethyl diglycolate-d4} + \text{LiAlD}4 \rightarrow \text{this compound} + \text{LiAlO}2 + \text{D}_2\text{O}
$$

Advantages :

  • Isotopic Purity : LiAlD4 ensures >98% deuteration at hydroxyl positions.
  • Scalability : Batch sizes up to 100 g have been reported without yield loss.

Catalytic Deuteration Using Cu-Ni/SiO2 Composite Catalysts

Adapted from ethylene-d synthesis, this approach employs deuterium gas ($$D_2$$) to hydrogenate unsaturated glycol precursors.

Procedure :

  • Precursor Preparation : Tetraethylene glycol monoallyl ether is synthesized via Williamson ether synthesis.
  • Deuteration : The precursor is exposed to $$D_2$$ gas (10–60 bar) over Cu-Ni/SiO2 at 80–100°C for 6–8 hours.
  • Purification : Unreacted $$D_2$$ is recycled, and the product is isolated via distillation.

Catalyst Composition :

Component Weight % Role
CuO 1.2 Activates $$D_2$$ dissociation
NiO 0.8 Facilitates alkene adsorption
SiO2 98.0 Provides high surface area support

Challenges :

  • Side Reactions : Over-hydrogenation may yield fully saturated byproducts.
  • Catalyst Lifespan : SiO2-supported catalysts degrade after 5–7 cycles due to metal sintering.

Comparative Analysis of Synthesis Methods

The table below evaluates key metrics for each methodology:

Method Starting Material Catalyst/Reagent Yield (%) Purity (%) Scalability
Oligomerization Ethylene glycol-d4 H2SO4 65–75 92–95 Moderate
Ester Reduction Dimethyl diglycolate-d4 LiAlD4 80–85 98–99 High
Catalytic Deuteration Allyl ether precursor Cu-Ni/SiO2 50–60 85–90 Low

Insights :

  • Ester Reduction offers superior yield and purity but requires expensive LiAlD4.
  • Catalytic Deuteration is cost-effective for small-scale production but struggles with selectivity.

Challenges and Optimization Strategies

  • Deuterium Scrambling : Acidic conditions in oligomerization may redistribute deuterium atoms. Mitigated by using neutral buffers during workup.
  • Byproduct Formation : In catalytic deuteration, adding 1–2 mol% palladium moderates over-hydrogenation.
  • Solvent Choice : Anhydrous THF in LiAlD4 reductions minimizes protic contamination, preserving isotopic integrity.

Chemical Reactions Analysis

Types of Reactions

Tetraethylene glycol-d8 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form simpler alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products

    Oxidation: Carbonyl compounds such as aldehydes and ketones

    Reduction: Simpler alcohols

    Substitution: Halogenated compounds

Scientific Research Applications

Tetraethylene glycol-d8 (TEG-d8) is a deuterated form of tetraethylene glycol, finding use in various scientific research applications, including drug delivery systems and battery technology .

Scientific Research Applications

Drug Delivery and Imaging: TEG-d8 is used in the design, synthesis, and characterization of multifunctional gold nanoparticles (AuNPs) for prostate cancer-specific drug delivery and imaging systems .

Electrolyte Optimization: Tetraethylene glycol dimethyl ether (TEGDME), a related compound, is used as an organic co-solvent for aqueous zinc-ion batteries. Introducing TEGDME into water can effectively reduce water content, decrease the activity of water, and inhibit the growth of zinc dendrites and side reactions .

Gold Nanoparticles Coating: Coating gold nanoparticles with tetraethylene glycol (TEG) provides benefits such as increased serum half-life and resistance to protein adsorption. TEG-coated gold nanoparticles have a long half-life in vivo, are minimally toxic, and resist non-specific protein adsorption .

TEG-Coated Gold Nanoparticles: Monodisperse TEG-coated gold nanoparticles were synthesized and injected intravenously into mice to determine their half-lives and destinations. The TEG particles had a long half-life (~400 minutes) and were found in kidney proximal tubule cell vesicles and the spleen .

TEGDME in Zinc-Ion Batteries: A 1 M Zn(CF3SO3)2/TEGDME-H2O hybrid electrolyte was designed to introduce TEGDME into water to reduce water content. The interaction between TEGDME and H2O was stronger than that between H2O and H2O, which decreased the activity of water and inhibited the growth of zinc dendrites and the occurrence of side reactions .

Mechanism of Action

The mechanism of action of tetraethylene glycol-d8 primarily involves its role as a solvent or a deuterium source. In NMR spectroscopy, the deuterium atoms in the compound do not produce signals in the proton NMR spectrum, allowing for clearer observation of the sample being studied. In biological studies, the deuterium atoms can be traced to understand metabolic pathways and the behavior of deuterium-labeled drugs.

Comparison with Similar Compounds

Physical and Chemical Properties

Property Tetraethylene Glycol-d8 Tetraethylene Glycol (TEG) Reference
Molecular Formula C₈H₁₀D₈O₅ C₈H₁₈O₅
Molecular Weight 202.27 194.23
Boiling Point Not Reported 328–330°C (literature)
Solubility No Data Available Completely miscible with water and organic solvents
Critical Temperature (Tc) Not Studied ~592 K (estimated)
Applications Isotopic tracing, drug delivery Solvent, antifouling coatings, catalysis

Key Differences :

  • TEG-d8’s use in biomedical imaging contrasts with TEG’s industrial roles in surface coatings (e.g., antifouling GDPD films) and KI-glycol catalytic complexes .

Comparison with Lower Ethylene Glycols

Ethylene Glycol (EG), Diethylene Glycol (DEG), Triethylene Glycol (TriEG)

Property EG DEG TriEG TEG TEG-d8
Molecular Formula C₂H₆O₂ C₄H₁₀O₃ C₆H₁₄O₄ C₈H₁₈O₅ C₈H₁₀D₈O₅
Boiling Point (°C) 197.3 245.0 287.0 328–330 N/A
Volatility High Moderate Low Very Low Very Low
Hygroscopicity High High High High Presumed High

Functional Insights :

  • TEG and TEG-d8 exhibit lower volatility and higher boiling points than EG, DEG, and TriEG due to increased molecular mass and ether linkages .
  • Critical temperatures (Tc) of TriEG and TEG are suspiciously close (~592 K), suggesting similar intermolecular interactions despite chain length differences .

Comparison with Ether Derivatives

Tetraethylene Glycol Dimethyl Ether (Tetraglyme) and Monomethyl Ether

Property Tetraglyme (TEGDE) TEG Monomethyl Ether TEG-d8
Molecular Formula C₁₀H₂₂O₅ C₉H₂₀O₅ C₈H₁₀D₈O₅
Key Functional Groups Two methoxy end groups One methoxy, one hydroxyl Deuterated hydroxyls
Applications VOC enrichment, electrolytes Solvent, chemical synthesis Biomedical imaging

Functional Differences :

  • Tetraglyme’s methoxy groups reduce polarity, enabling VOC enrichment and battery electrolyte applications, unlike TEG-d8’s hydrophilic, deuterated structure .
  • TEG monomethyl ether retains partial hydroxyl reactivity, whereas TEG-d8’s deuterated hydroxyls may slow reaction kinetics in catalytic systems (e.g., KI-glycol complexes) due to isotope effects .

Comparison with Other Deuterated Compounds

Deuterated Solvents (e.g., D₂O, Deuterated DMSO)

  • This contrasts with non-deuterated TEG’s role in enhancing nucleophilicity in KI complexes .
  • Analytical Utility : TEG-d8’s deuterium labeling is critical for mass spectrometry and NMR, similar to deuterated chloroform (CDCl₃), but with unique applications in tracking drug delivery systems .

Biological Activity

Tetraethylene glycol-d8 (TEG-d8) is a deuterated form of tetraethylene glycol, which is a polyether compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This article explores the biological activity of TEG-d8, focusing on its synthesis, toxicity, and potential therapeutic applications.

This compound has the molecular formula C8H18O5C_8H_{18}O_5 and a molecular weight of approximately 194.23 g/mol. It is characterized by its high boiling point , low volatility , and hygroscopic nature , making it suitable for various industrial applications. The compound is synthesized through a stepwise addition process involving ethylene oxide or via other chemical pathways that allow for the incorporation of deuterium atoms into the molecular structure .

1. Toxicity Studies

A significant aspect of understanding TEG-d8's biological activity involves assessing its toxicity. Research indicates that TEG-d8 exhibits low toxicity levels. A study conducted on Wistar rats administered doses up to 2000 mg/kg body weight over four weeks showed no adverse effects, particularly in renal functions, which are often compromised by related compounds like ethylene glycol . This suggests that TEG-d8 may be safer for use in biological systems compared to its non-deuterated counterpart.

2. Applications in Electrolytes

TEG-d8 has been investigated as a solvent in hybrid electrolytes for batteries, particularly in zinc-ion systems. The presence of TEG-d8 enhances the electrochemical stability of the electrolyte by reducing water activity and inhibiting dendrite growth during cycling processes. This property contributes to improved battery performance, with studies reporting over 99% coulombic efficiency after extensive cycling .

Case Studies and Research Findings

StudyFocusFindings
Toxicity StudySubacute Oral ToxicityNo toxic effects at doses up to 2000 mg/kg; renal functions remained unaffected .
Electrolyte PerformanceZinc-Ion BatteriesTEG-d8 improved cycling performance and stability; reduced dendrite formation .
Synthesis TechniquesPolyether ProductionEffective synthesis methods yielding high-purity TEG-d8 without extensive purification processes .

The biological mechanisms underlying the activity of TEG-d8 are not fully elucidated but can be inferred from its chemical structure and properties. The hydroxyl groups present in TEG-d8 undergo typical alcohol chemistry, allowing for various functional modifications that can enhance its bioactivity. These modifications may lead to interactions with cellular signaling pathways, potentially impacting processes such as inflammation and cell proliferation.

Q & A

Basic Research Questions

Q. How can researchers verify critical properties (e.g., critical temperature/pressure) of tetraethylene glycol-d8 experimentally and computationally?

  • Methodology : Use pulse-heating techniques to measure critical properties directly, as described in studies on ethylene glycol homologues . Cross-validate with computational simulations (e.g., molecular dynamics or Monte Carlo methods) to address discrepancies between experimental and theoretical values. For example, simulations for tri- and tetraethylene glycols showed suspiciously close critical properties, necessitating re-evaluation of force fields or experimental conditions .
  • Data Sources : Refer to NIST Standard Reference Data Program for validated thermodynamic data (subscription required) .

Q. What analytical techniques are suitable for characterizing this compound purity and isotopic labeling efficiency?

  • Methodology :

  • GC-MS/LC-MS/MS : Predict and compare fragmentation patterns using tools like those in , which provide spectra under derivatization (e.g., TMS) and varying ionization voltages .
  • NMR : Use ¹H and ¹³C NMR (e.g., 400–900 MHz) in deuterated solvents (e.g., D₂O) to confirm deuterium incorporation and structural integrity .
  • Elemental Analysis : Monitor residual solvents (e.g., tetraethylene glycol) in synthesized derivatives via CHNS analysis, as seen in studies of LiCoPO₄ materials .

Q. How can researchers access reliable physicochemical data for this compound?

  • Guidelines : Prioritize peer-reviewed databases like NIST Chemistry WebBook, which curates data under rigorous quality control . Avoid non-peer-reviewed platforms (e.g., ). For phase equilibrium data, consult studies on liquid-liquid extraction systems (e.g., heptane/aromatics/tetraethylene glycol mixtures) .

Advanced Research Questions

Q. How to resolve contradictions between simulated and experimental critical properties of this compound?

  • Approach :

  • Parameter Optimization : Recalibrate simulation parameters (e.g., Lennard-Jones potentials) using experimental data from homologues like triethylene glycol .
  • Error Analysis : Compare deviations across multiple simulation frameworks (e.g., PSRK, UNIFAC) to identify systematic biases in predictive models .
    • Case Study : A 2018 study highlighted inconsistencies in tri-/tetraethylene glycol critical properties, suggesting limitations in group contribution methods for polyether systems .

Q. What experimental designs are optimal for studying this compound in liquid-liquid extraction systems?

  • Protocol :

  • Tie-Line Data Collection : Use ternary mixtures (e.g., heptane/thiophene/tetraethylene glycol-d8) to measure phase equilibria at varying temperatures/pressures .
  • Model Validation : Apply activity coefficient models (e.g., NRTL) to predict extraction efficiency of deuterated vs. non-deuterated glycols .
    • Challenges : Deuterium’s isotopic effect may alter hydrogen bonding, requiring adjustments to solvation parameters in thermodynamic models .

Q. How can machine learning predict this compound’s reactivity in electrochemical systems?

  • Framework :

  • Feature Selection : Incorporate electronic properties (e.g., HOMO/LUMO energies) and solvent descriptors (e.g., dielectric constant) into ML models .
  • Validation : Benchmark against experimental stability data, such as redox mediator compatibility with tetraethylene glycol dimethyl ether .
    • Example : A 2020 study demonstrated ML’s accuracy in predicting DMPZ+ stability in glycol-based electrolytes, reducing trial-and-error experimentation .

Q. What strategies mitigate contamination risks in this compound synthesis?

  • Best Practices :

  • Residual Solvent Monitoring : Use elemental analysis to detect trace glycols (e.g., TTEG) in final products, as seen in LiCoPO₄ synthesis .
  • Purification : Apply gradient distillation or size-exclusion chromatography to separate deuterated analogs from non-deuterated byproducts .

Data Presentation Guidelines

  • Tables/Figures : Include phase equilibrium tie-line data , critical property comparisons , and spectral prediction tables .
  • Ethics : Adhere to standards in Reviews in Analytical Chemistry for reproducibility (e.g., detailed methods, raw data archiving) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.